molecular formula C21H27N3O3S B2811282 N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309804-50-8

N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2811282
CAS RN: 2309804-50-8
M. Wt: 401.53
InChI Key: OSHSTNNTWULOQS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazole derivatives, similar to N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, has primarily focused on their synthesis and structural characterization. Studies by Prabhuswamy et al. (2016) and Kumara et al. (2018) have elaborated on the synthesis of such compounds and examined their crystal structures using techniques like X-ray diffraction, suggesting these compounds' potential in the field of material sciences due to their structural uniqueness Prabhuswamy, M., Kumara, K., et al. Kumara, K., Dileep Kumar, A., et al..

Biological Activities

Several studies have been carried out to explore the biological activities of pyrazole derivatives. The work by Hassan et al. (2014) focused on synthesizing and characterizing pyrazole derivatives and evaluating their cytotoxicity against certain cancer cells, indicating their potential use in cancer treatment Hassan, A. S., Hafez, T., & Osman, S. A.. Sowmya et al. (2018) also reported the synthesis of pyrazole derivatives and highlighted their significant antibacterial and antifungal activities, which could be beneficial in drug development for infectious diseases Sowmya, D., Lakshmi Teja, G., et al..

Molecular Interaction and Synthesis Techniques

The study by Shim et al. (2002) delved into the molecular interaction of a specific pyrazole antagonist with the CB1 cannabinoid receptor, providing insights into the receptor-ligand interactions that could be valuable in drug design Shim, J., Welsh, W., et al.. Hu et al. (2011) discussed the microwave-assisted synthesis of tetrazolyl pyrazole amides, which highlights an efficient and rapid method for synthesizing these compounds, potentially useful in accelerating the drug discovery process Hu, J., Wang, J., Zhou, T., & Xu, Y..

properties

IUPAC Name

N-(4-butylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-3-5-15-8-10-16(11-9-15)22-21(25)20-18-6-4-7-19(18)23-24(20)17-12-13-28(26,27)14-17/h8-11,17H,2-7,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSTNNTWULOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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